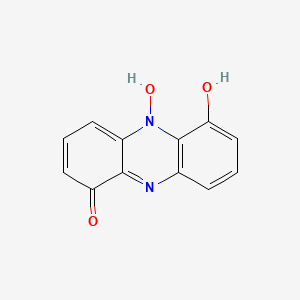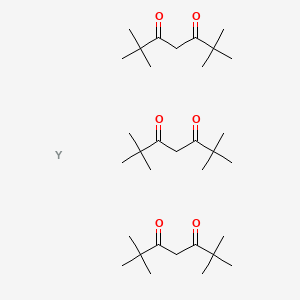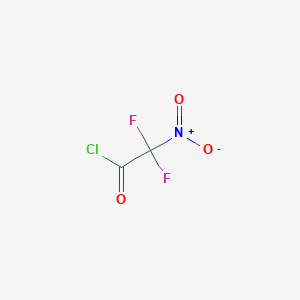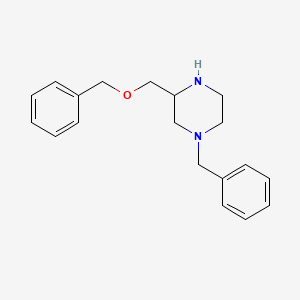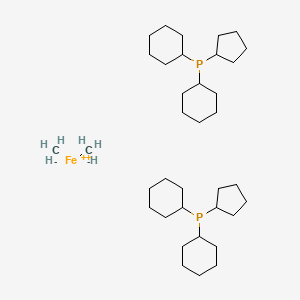
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, dicyclohexyl(cyclopentyl)phosphane, and iron(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of dicyclohexyl(cyclopentyl)phosphane with an iron(2+) precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species .
Wissenschaftliche Forschungsanwendungen
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) exerts its effects involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C36H68FeP2 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H31P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*15-17H,1-14H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
NVNPHCKMYQBUDT-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
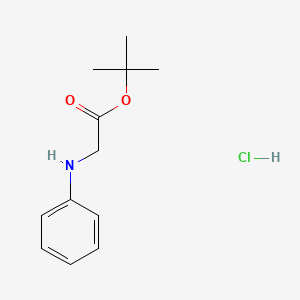
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
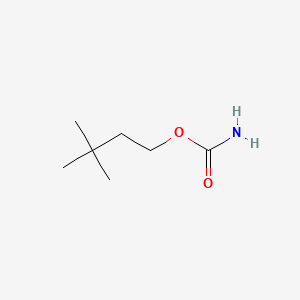
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)

